3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an oxirane (epoxide) ring and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the oxirane ring.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: Substituted pyridine derivatives are formed through nucleophilic substitution.
Scientific Research Applications
3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles such as amino acids, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-ylmethoxy)-3-(trifluoromethyl)pyridine: Similar structure but with different positioning of the oxirane and trifluoromethyl groups.
Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Contains an oxirane ring and is used in similar applications.
Uniqueness
3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-7(3-13-2-6)14-4-8-5-15-8/h1-3,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIONBGDKUYPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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